Jnk-IN-8

Covalent inhibitor Irreversible binding JNK signaling

Jnk-IN-8 is the first irreversible covalent pan-JNK inhibitor, achieving sustained JNK pathway suppression through covalent modification of conserved active-site cysteines (Cys154/Cys116)—a mechanism that reversible inhibitors like SP600125 cannot replicate. With JNK1/2/3 IC50 values of 4.7/18.7/1 nM and comprehensive kinome-wide selectivity (442 kinases profiled, no off-targets below 1 µM), it eliminates confounding effects from p38, ERK, IRAK1, and lipid kinases. This makes it uniquely suited for washout experiments, chronic treatment models, differentiation assays, and neuroinflammation studies where JNK-IN-7's residual off-target activity produces false positives. Choose Jnk-IN-8 for cleaner, reproducible JNK pathway interrogation.

Molecular Formula C29H29N7O2
Molecular Weight 507.6 g/mol
CAS No. 1410880-22-6
Cat. No. B608245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJnk-IN-8
CAS1410880-22-6
SynonymsJNK-IN-8;  JNK-IN 8;  JNK-IN8;  JNK Inhibitor XVI;  c-Jun N-terminal Kinase Inhibitor XVI.
Molecular FormulaC29H29N7O2
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+
InChIKeyGJFCSAPFHAXMSF-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jnk-IN-8 (CAS 1410880-22-6) Procurement Guide: Key Specifications for the First Irreversible Pan-JNK Inhibitor


Jnk-IN-8 (JNK Inhibitor XVI, CAS 1410880-22-6) is a covalent, irreversible pan-JNK inhibitor that targets JNK1, JNK2, and JNK3 with biochemical IC50 values of 4.7 nM, 18.7 nM, and 1 nM, respectively [1]. Discovered via kinome-wide selectivity profiling of acrylamide-based inhibitors derived from an imatinib scaffold, it is the first reported irreversible inhibitor of all three JNK isoforms [2]. The compound inhibits phosphorylation of the direct JNK substrate c-Jun in cells at submicromolar concentrations, with cellular EC50 values of 486 nM in HeLa cells and 338 nM in A375 cells . Its irreversible binding mechanism depends on covalent modification of a conserved cysteine residue (Cys116 in JNK2, Cys154 in JNK1/JNK3) located at the lip of the ATP-binding pocket, confirmed by co-crystal structures with JNK3 [2].

Why Jnk-IN-8 Cannot Be Substituted by SP600125, JNK-IN-7, or Other JNK Inhibitors


JNK inhibitors are not interchangeable due to substantial differences in binding mechanism (reversible vs. irreversible), isoform selectivity, and off-target profiles. Jnk-IN-8 achieves sustained JNK suppression through covalent, irreversible modification of a conserved active-site cysteine (Cys116 in JNK2, Cys154 in JNK1/JNK3) [1], a mechanism not shared by widely used probes like SP600125 (a reversible ATP-competitive inhibitor with an IC50 of 5-10 μM) [2]. Among covalent inhibitors, Jnk-IN-8 exhibits dramatically improved selectivity compared to its close structural analog JNK-IN-7: the addition of a single methyl group eliminates binding to four off-target kinases (IRAK1, PIK3C3, PIP4K2C, and PIP5K3) [3]. Substituting with a reversible inhibitor would yield transient JNK inhibition and a markedly different off-target landscape, while substituting with JNK-IN-7 would introduce confounding biological effects from residual IRAK1 and lipid kinase inhibition. For experiments requiring sustained, selective JNK pathway interrogation, these mechanistic and selectivity differences render generic substitution scientifically invalid [4].

Jnk-IN-8 Comparative Evidence Guide: Quantified Differentiation from JNK-IN-7, SP600125, JNK-IN-12, BIRB-796, and SR-3306


Irreversible Covalent Binding: Jnk-IN-8 vs. Reversible Inhibitor SP600125

Jnk-IN-8 is the first reported irreversible JNK inhibitor, forming a covalent bond with a conserved cysteine residue (Cys116 in JNK2, Cys154 in JNK1/JNK3) in the ATP-binding pocket [1]. In contrast, SP600125 is a reversible ATP-competitive inhibitor that dissociates from the kinase upon washout [2]. This mechanistic distinction has functional consequences: in cellular washout experiments, Jnk-IN-8 maintains sustained inhibition of c-Jun phosphorylation, whereas reversible inhibitors show rapid recovery of JNK activity after compound removal [1]. Co-crystal structures with JNK3 at 2.60 Å and 2.97 Å resolutions confirm the covalent adduct formation and reveal an L-shaped type I binding conformation that enables access to the cysteine residue [1].

Covalent inhibitor Irreversible binding JNK signaling Chemical biology

Selectivity Enhancement: Jnk-IN-8 Eliminates Four Off-Targets Present in JNK-IN-7

Jnk-IN-8 and JNK-IN-7 are structurally similar covalent JNK inhibitors differing by a single methyl group; however, this minor structural change produces a dramatic selectivity improvement [1]. Extensive biochemical and kinome-wide profiling demonstrates that Jnk-IN-8 eliminates binding to four off-target kinases that JNK-IN-7 potently engages: IRAK1, PIK3C3, PIP4K2C, and PIP5K3 . In cellular assays, JNK-IN-7 can inhibit IRAK-1-dependent E3 ligase activity of Pellino in the Toll receptor signaling pathway at high concentrations (1–10 mM), a confounding effect that is absent with Jnk-IN-8 [1]. Both compounds require Cys116 for JNK2 inhibition, confirming they share the same covalent targeting mechanism on the intended target while differing in off-target promiscuity .

Kinase selectivity Off-target profiling Covalent probe Chemical tool validation

Pan-JNK Isoform Potency: Jnk-IN-8 Biochemical IC50 Values Across JNK1, JNK2, and JNK3

Jnk-IN-8 potently inhibits all three JNK isoforms with biochemical IC50 values of 4.7 nM (JNK1), 18.7 nM (JNK2), and 1 nM (JNK3) [1]. This pan-JNK inhibition profile contrasts with isoform-selective inhibitors such as SR-3306, which preferentially targets JNK2 and JNK3 with minimal activity against JNK1 [2]. In cellular assays, Jnk-IN-8 inhibits c-Jun phosphorylation in HeLa cells with an EC50 of 486 nM and in A375 cells with an EC50 of 338 nM . The ~100-fold shift between biochemical IC50 and cellular EC50 is characteristic of covalent inhibitors where cellular potency reflects both binding affinity and the kinetics of covalent bond formation in a complex intracellular environment [3].

JNK isoform Biochemical IC50 Kinase inhibition Potency

Kinome-Wide Selectivity: Jnk-IN-8 vs. BIRB-796 and Class-Level p38/JNK Inhibitors

Jnk-IN-8 exhibits exceptional kinome-wide selectivity as demonstrated by comprehensive profiling: in a DiscoveRx panel of 442 kinases, no off-target kinase was inhibited with an IC50 < 1 μM, and cellular KiNativ profiling of 200 kinases in A375 cells similarly showed no off-target inhibition below 1 μM [1]. This selectivity profile starkly contrasts with BIRB-796 (Doramapimod), a widely used p38 MAPK inhibitor that also potently inhibits JNK2 (IC50 ~50-100 nM) and c-Raf [2]. BIRB-796 binds the DFG-out conformation and inhibits multiple MAPK family members, whereas Jnk-IN-8 achieves JNK specificity through covalent targeting of a cysteine residue not conserved in p38α/β or ERK1/2 [3]. At 10 μM, Jnk-IN-8 shows >10-fold selectivity against the closest off-targets MNK2 and Fms, with no inhibition of c-Kit, Met, or PDGFRβ in the A375 cellular context .

Kinome selectivity Off-target profiling Chemical probe validation MAPK signaling

Cellular c-Jun Phosphorylation Inhibition: Jnk-IN-8 vs. JNK-IN-12 and SP600125

In cell-based assays measuring inhibition of c-Jun phosphorylation (the direct substrate of JNK), Jnk-IN-8 exhibits EC50 values of 486 nM in HeLa cells and 338 nM in A375 cells . This cellular potency, while showing a ~100-fold right-shift from biochemical IC50 (characteristic of covalent inhibitors in cellular contexts), represents a substantial improvement over the widely used JNK probe SP600125, which requires 5-10 μM to inhibit c-Jun phosphorylation in similar cellular assays [1]. JNK-IN-12, another covalent JNK inhibitor from the same chemical series, shows comparable cellular potency to Jnk-IN-8 but with a slightly different selectivity profile across the Nek kinase family [2]. Comprehensive profiling by KinomeScan and enzymatic assays confirms that both Jnk-IN-8 and JNK-IN-12 are remarkably selective covalent JNK inhibitors suitable for interrogating JNK-dependent biological phenomena [3].

Cellular potency c-Jun phosphorylation Target engagement JNK signaling

Structural Binding Mode: Jnk-IN-8 Type I Covalent Conformation vs. Type II DFG-Out Inhibitors

Co-crystal structures of Jnk-IN-8 bound to JNK3 at 2.60 Å and 2.97 Å resolution reveal a distinct L-shaped type I binding conformation that positions the N,N-dimethylbutenamide warhead for covalent attack on Cys154, located at the lip of the ATP-binding pocket [1]. This binding mode differs fundamentally from type II inhibitors (e.g., BIRB-796, which binds the DFG-out inactive conformation) and from reversible type I inhibitors (e.g., SP600125) [2]. The unique 1,4-dianiline and 1,3-aminobenzoic acid substructure regiochemistry, distinct from the parent imatinib scaffold, enables selective access to the JNK active-site cysteine while avoiding steric clashes that would occur with other kinases [3]. The covalent adduct formation has been validated by mass spectrometry and requires Cys116 (JNK2 numbering) or Cys154 (JNK1/JNK3 numbering) for inhibition [1].

Crystal structure Binding conformation Covalent warhead Structure-activity relationship

Jnk-IN-8 Application Scenarios: Where Covalent, Selective Pan-JNK Inhibition Delivers Differentiated Value


Sustained JNK Pathway Inhibition in Long-Term Cellular Assays (Washout Experiments)

For experiments requiring prolonged JNK suppression after compound removal—such as washout studies to confirm on-target effects, long-term differentiation assays, or chronic treatment models—Jnk-IN-8's irreversible covalent binding mechanism provides sustained target engagement that reversible inhibitors cannot achieve [1]. Co-crystal structures confirm covalent bond formation with Cys154/Cys116, and cellular washout experiments demonstrate persistent inhibition of c-Jun phosphorylation after compound removal. This property is essential for distinguishing direct JNK-dependent effects from acute stress responses and for protocols where continuous compound presence is impractical (e.g., in vivo dosing, organoid cultures, or differentiation assays lasting multiple days).

JNK-Specific Pathway Dissection in MAPK Crosstalk Studies (Cancer, Inflammation, Neurobiology)

In experimental systems where MAPK pathway crosstalk confounds interpretation—such as cancer cell signaling, inflammatory cytokine responses, or neuronal stress pathways—Jnk-IN-8's exceptional kinome-wide selectivity enables JNK-specific interrogation without confounding inhibition of p38, ERK, or other MAPK family members [2]. Comprehensive profiling of 442 kinases (DiscoveRx) and 200 cellular kinases (KiNativ) confirms no off-target inhibition below 1 μM, a selectivity profile that contrasts sharply with p38/JNK dual inhibitors like BIRB-796 and promiscuous probes like SP600125 [3]. This selectivity is particularly valuable for studies of TNF-α, IL-1β, or UV-induced signaling where p38 and JNK are co-activated and have overlapping transcriptional targets.

Clean Phenotypic Screening in Innate Immunity and Neuroinflammation Models

For phenotypic screens in innate immunity (TLR/IL-1R signaling) or neuroinflammation models where off-target kinase activity could produce false positives, Jnk-IN-8 provides a cleaner pharmacological tool compared to its close analog JNK-IN-7 [4]. JNK-IN-7 exhibits residual inhibition of IRAK1 (a key innate immune kinase) and three lipid kinases (PIK3C3, PIP4K2C, PIP5K3) that are absent in Jnk-IN-8. In ischemic stroke models, Jnk-IN-8 suppresses neuroinflammation and improves functional recovery by inhibiting the JNK/NF-κB pathway, as demonstrated by decreased IL-1β, IL-6, and TNF-α expression and reduced microglial activation [5]. Selecting Jnk-IN-8 over JNK-IN-7 eliminates the risk of IRAK1-dependent confounding effects on Pellino E3 ligase activity and Toll receptor signaling.

Chemical Probe Studies Requiring Pan-JNK Isoform Coverage with Single-Agent Simplicity

For studies where JNK1, JNK2, and JNK3 have redundant or overlapping functions—such as stress-induced apoptosis, metabolic regulation, or developmental signaling—Jnk-IN-8's pan-JNK inhibition profile (IC50: 4.7 nM JNK1, 18.7 nM JNK2, 1 nM JNK3) provides comprehensive pathway coverage with a single compound [1]. This eliminates the experimental complexity of combining multiple isoform-selective inhibitors (e.g., SR-3306 for JNK2/3 plus a separate JNK1 inhibitor) and avoids the variable pharmacokinetics and dosing ratios that complicate combination studies. The Chemical Probes Portal recommends Jnk-IN-8 as a well-validated JNK1/2/3 covalent probe suitable for use alongside other validated JNK inhibitors including bentamapimod, XG-102, and tanzisertib [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jnk-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.